5-[4-(Trifluoromethoxy)phenoxy]pentanal
Description
5-[4-(Trifluoromethoxy)phenoxy]pentanal is an organofluorine compound featuring a pentanal chain linked to a 4-(trifluoromethoxy)phenoxy group. The trifluoromethoxy (OCF₃) substituent is notable for its electron-withdrawing properties and metabolic stability, making it a common motif in agrochemicals and pharmaceuticals. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods used for related aldehydes.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenoxy]pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-11-6-4-10(5-7-11)17-9-3-1-2-8-16/h4-8H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQYIZFBMXZTFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OCCCCC=O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
The compound “5-[4-(Trifluoromethoxy)phenoxy]pentanal” can undergo various types of chemical reactions, including:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Addition: It may undergo addition reactions where new atoms or groups are added to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions result in products with new functional groups or added atoms.
Scientific Research Applications
The compound “5-[4-(Trifluoromethoxy)phenoxy]pentanal” has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its biological activity and potential therapeutic uses.
Medicine: It could be investigated for its potential as a drug candidate or for its effects on biological systems.
Industry: The compound may have applications in industrial processes, such as the production of materials or chemicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-[4-(Trifluoromethoxy)phenoxy]pentanal with structurally related compounds:
Notes:
- This compound: The molecular weight and formula are calculated based on structural analysis.
- 5-[(4-Methoxyphenyl)methoxy]pentanal : Synthesized via 1,5-pentanediol and 4-methoxybenzyl chloride in DMSO/KOH, yielding a simpler analog with lower molecular weight and higher polarity.
- WR-238605: A quinoline derivative with a trifluoromethoxy group, demonstrating the role of OCF₃ in enhancing bioavailability and target binding in antimalarials.
Notes
Toxicological Data: No specific studies on this compound were identified.
Synthetic Optimization : Byproduct formation, as seen in the synthesis of 5-[(4-Methoxyphenyl)methoxy]pentanal, underscores the need for precise stoichiometry and reaction monitoring.
Research Gaps : Further studies on the compound’s reactivity, stability, and biological activity are needed to validate its applications.
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